molecular formula C23H21FN2O3S B2610628 5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide CAS No. 951622-93-8

5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide

Cat. No. B2610628
CAS RN: 951622-93-8
M. Wt: 424.49
InChI Key: UMIRFUSMFUTHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis and Diversity

A notable application of this compound is in solid-phase synthesis, providing a pathway to generate a variety of derivatives with potential biological activities. Trapani et al. (2016) highlighted a method for the synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, showcasing the adaptability of this scaffold in creating compounds with diverse substituents. This methodology emphasizes the utility of these compounds in combinatorial chemistry for drug discovery and development processes (Trapani, Volná, & Soural, 2016).

Ring Contraction and Biological Applications

Fülöpová et al. (2015) explored the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, providing access to 4H-benzo[b][1,4]thiazine 1,1-dioxides. This reaction pathway not only showcases the chemical flexibility of the thiadiazepine ring system but also opens avenues for creating pharmacologically relevant derivatives with potential applications in medicine and biology (Fülöpová et al., 2015).

Antimicrobial and Antioxidant Activities

Another significant area of research application for this compound is in the exploration of antimicrobial and antioxidant activities. Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, showing notable ABTS scavenging activities, which indicates their potential as antioxidants. Such activities underscore the compound's relevance in developing therapeutic agents with antioxidant properties (Menteşe, Ülker, & Kahveci, 2015).

Antifungal Activity and Structural Analysis

The antifungal activity and structural analysis of derivatives of 5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide have been studied, highlighting the potential of these compounds in addressing fungal infections. For instance, Zhai et al. (2016) synthesized and evaluated a compound for its antifungal efficacy, demonstrating the compound's utility in developing antifungal therapeutics (Zhai et al., 2016).

properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-2-[(2-methylphenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-17-7-2-3-9-19(17)15-25-16-23(27)26(14-18-8-6-10-20(24)13-18)21-11-4-5-12-22(21)30(25,28)29/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIRFUSMFUTHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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